6-Methoxy Dihydrosanguinarine

概要

説明

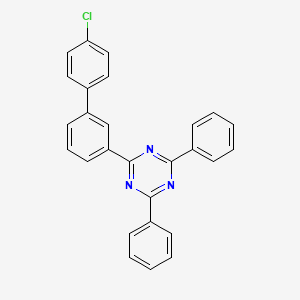

6-メトキシジヒドロサンギナリンは、マクレヤ・コルダタの果実から単離されたアルカロイドです。 この化合物は、強力な細胞毒性、特にMCF-7やSF-268などの特定のがん細胞株に対する細胞毒性で知られています 。 この化合物は、その潜在的な治療用途のために、科学研究において大きな関心を集めています。

作用機序

6-メトキシジヒドロサンギナリンがその効果を発揮するメカニズムには、いくつかの分子標的と経路が含まれます。

細胞毒性: カスパース経路を活性化し、ミトコンドリア機能を破壊することで、がん細胞にアポトーシスを誘導します。

細胞周期停止: 特定の段階で細胞周期を停止させ、細胞増殖を阻害することができます。

DNAインターカレーション: DNAにインターカレーションし、複製と転写プロセスを破壊します。

類似化合物の比較

6-メトキシジヒドロサンギナリンは、他の類似のアルカロイドと比較することができます。

サンギナリン: 類似の細胞毒性を持つ別のアルカロイドですが、分子標的は異なります。

ケレリトリン: タンパク質キナーゼC阻害で知られており、いくつかの構造的類似性を共有していますが、生物学的活性は異なります。

ベルベリン: 構造的には異なりますが、抗がん特性も示しており、同様の研究のコンテキストで使用されています。

ご質問がある場合や、さらに詳細が必要な場合は、お気軽にお問い合わせください。

生化学分析

Biochemical Properties

6-Methoxy Dihydrosanguinarine plays a crucial role in various biochemical reactions. It exhibits strong cytotoxicity against cancer cell lines such as MCF-7 and SF-268, with IC50 values of 0.61 μM and 0.54 μM, respectively . The compound interacts with several biomolecules, including enzymes and proteins involved in apoptosis. For instance, it activates caspase-3, -8, and -9 proteases, leading to the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, this compound increases the expression of p53 and Bax proteins while decreasing the expression of Bid, indicating its role in promoting apoptotic cell death .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HT29 colon carcinoma cells, it induces apoptosis in a dose-dependent manner, causing internucleosomal DNA fragmentation and activation of caspase pathways . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tumor growth in lung adenocarcinoma by affecting the cell cycle signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits specific proteins and enzymes, leading to changes in gene expression and cellular function. Molecular docking studies have revealed strong binding interactions between this compound and hub proteins such as MMP9, CDK1, and ERBB2, which are involved in cell cycle regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its cytotoxic properties over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits strong cytotoxicity at low concentrations, with IC50 values in the micromolar range . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and adipocyte differentiation. It enhances glucose uptake in 3T3-L1 adipocytes by upregulating the expression of PPARγ and its target genes, such as Glut-4 and adiponectin . This indicates its potential role in improving insulin sensitivity and glucose homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with various cellular components, leading to its accumulation in specific tissues . Its distribution is influenced by factors such as solubility and binding affinity to cellular proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Studies have shown that the compound is initially associated with the endoplasmic reticulum (ER) but is subsequently transported to the central vacuole . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

準備方法

合成経路と反応条件

6-メトキシジヒドロサンギナリンの合成は、通常、マクレヤ・コルダタなどの天然源からの抽出を伴います。 このプロセスにはいくつかのステップが含まれます。

抽出: マクレヤ・コルダタの果実は収穫され、メタノールやエタノールなどの溶媒を使用して溶媒抽出されます。

精製: 粗抽出物は、カラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製されます。

単離: 精製された化合物は、核磁気共鳴(NMR)や質量分析(MS)などの分光法を使用して単離および特性評価されます。

工業的生産方法

6-メトキシジヒドロサンギナリンの工業的生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 工業規模のクロマトグラフィーと高度な精製技術の使用により、化合物の高純度と収率が保証されます。

化学反応の分析

反応の種類

6-メトキシジヒドロサンギナリンは、次のようなさまざまな化学反応を起こします。

酸化: これは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、その官能基を修飾することができます。

置換: 特にメトキシ基で、置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。

置換: ハロゲンや求核剤などの試薬を、適切な条件下で使用することができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノリン誘導体の形成につながる可能性があり、一方、還元は化合物のさまざまな還元型をもたらす可能性があります。

科学研究の応用

6-メトキシジヒドロサンギナリンは、科学研究において幅広い用途があります。

化学: これは、アルカロイド化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: その細胞毒性により、細胞生物学とがん研究を研究するための貴重なツールとなります。

医学: 特に乳がんと膠芽腫細胞株に対するその効果に関して、抗がん剤としてのその可能性に関する研究が進められています.

産業: 医薬品の開発や品質管理プロセスにおける基準化合物として使用されます。

科学的研究の応用

6-Methoxy Dihydrosanguinarine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer research.

Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

類似化合物との比較

6-Methoxy Dihydrosanguinarine can be compared with other similar alkaloids:

Sanguinarine: Another alkaloid with similar cytotoxic properties but different molecular targets.

Chelerythrine: Known for its protein kinase C inhibition, it shares some structural similarities but has distinct biological activities.

Berberine: While structurally different, it also exhibits anti-cancer properties and is used in similar research contexts.

If you have any more questions or need further details, feel free to ask!

特性

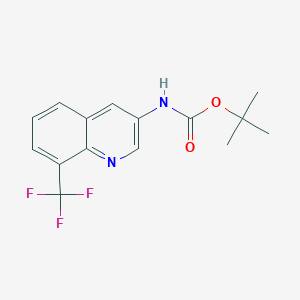

IUPAC Name |

11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for 6-methoxydihydrosanguinarine?

A1: 6-methoxydihydrosanguinarine demonstrates a range of biological activities, most notably:

- Antibacterial Activity: It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, ] This activity is attributed to its ability to disrupt bacterial membranes and interfere with essential cellular processes. []

- Anticancer Activity: Studies highlight its potential as an anticancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7), [] liver cancer (HepG2), [] and colon cancer (HT29). [] This effect is often linked to reactive oxygen species (ROS) generation and modulation of critical signaling pathways like PI3K/AKT/mTOR. [, ]

- Anti-inflammatory Activity: Research suggests it can suppress inflammatory responses, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [] This anti-inflammatory effect is potentially linked to its ability to modulate mitogen-activated protein kinase (MAPK) pathways. []

Q2: How does 6-methoxydihydrosanguinarine exert its anticancer effects?

A2: 6-methoxydihydrosanguinarine displays anticancer activity through multiple mechanisms:

- Induction of Apoptosis: It triggers apoptosis in cancer cells, potentially by increasing ROS levels and suppressing the PI3K/AKT/mTOR signaling pathway. [] This suppression leads to downstream effects on cell survival and proliferation. []

- Autophagy Modulation: While inducing apoptosis, 6-methoxydihydrosanguinarine also promotes autophagy (a cellular self-eating process). [] Interestingly, inhibiting autophagy seems to enhance its pro-apoptotic effects, suggesting a complex interplay between these processes. []

- DR5 Upregulation: In hepatocellular carcinoma cells, 6-methoxydihydrosanguinarine upregulates the death receptor 5 (DR5), sensitizing these cells to TRAIL-induced apoptosis. [] This upregulation appears to be mediated by ROS generation. []

Q3: Are there structural features of 6-methoxydihydrosanguinarine that influence its biological activity?

A3: The structure of 6-methoxydihydrosanguinarine plays a crucial role in its biological activity. While specific structure-activity relationships are still under investigation, research on similar 2-aryl-3,4-dihydroisoquinolin-2-ium compounds offers insights:

- N-Benzene Ring Substitutions: Introducing substituents, especially halogens (like fluorine) and trifluoromethyl groups, to the N-benzene ring significantly enhances acaricidal activity against Psoroptes cuniculi. []

- Substituent Position: The position of substituents like fluorine, methyl, and hydroxyl groups on the N-benzene ring significantly impacts activity. [] This suggests that specific structural arrangements are crucial for optimal target interaction.

Q4: What analytical techniques are commonly employed for the detection and quantification of 6-methoxydihydrosanguinarine?

A4: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing 6-methoxydihydrosanguinarine:

- Achiral HPLC: This method allows the simultaneous separation and quantification of 6-methoxydihydrosanguinarine alongside related alkaloids like 6-acetonyldihydrosanguinarine and dihydrosanguinarine. [, ]

- Chiral HPLC: This technique enables the separation and quantification of 6-methoxydihydrosanguinarine enantiomers, offering insight into its stereochemical composition. [, ]

- HPTLC: High-performance thin-layer chromatography (HPTLC) combined with fluorodensitometry offers a sensitive and selective method for separating and quantifying 6-methoxydihydrosanguinarine in plant extracts, often alongside other isoquinoline alkaloids. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)